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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

Get Quote

Executive Summary
8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2; MW: 217.[1][2]26) is a lipophilic

quinolone analog.[1] Structurally related to the Pseudomonas Quinolone Signal (PQS), it

presents unique analytical challenges due to its amphoteric nature, potential for tautomerism

(4-quinolinol

4-quinolinone), and tendency to chelate divalent cations.[1]

This guide details a robust LC-MS/MS and HPLC-Fluorescence workflow for its detection in

biological matrices (Plasma, Bacterial Culture Media). We prioritize Liquid-Liquid Extraction

(LLE) for maximum recovery and Reverse-Phase Chromatography on C18 columns with end-

capping to minimize peak tailing.

Physicochemical Profile & Analytical Implications
Understanding the molecule is the first step to successful separation.[1]
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Property Value / Characteristic Analytical Impact

Molecular Weight 217.26 g/mol

Monoisotopic Mass: 217.[1]

[2]11. Target [M+H]⁺ = 218.1.

[1]

LogP (Predicted) ~2.5 - 3.2

Moderately lipophilic.[1][2]

Retains well on C18; requires

high % organic eluent.

pKa
Basic N: ~4-5; Acidic OH: ~10-

11

Amphoteric.[1][2] pH control is

critical. Acidic mobile phase

(pH < 3) ensures protonation

for MS sensitivity.[1]

Solubility DMSO, Methanol, Chloroform

Stock solutions should be

prepared in DMSO or

Methanol.[1] Avoid pure water.

UV/Fluorescence ~250, 315 nm

Strong native fluorescence

(Ex: 315 nm, Em: ~410 nm)

allows for sensitive HPLC-FLD

detection.[1]

Sample Preparation Protocols
We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to remove

matrix interferences (phospholipids) that suppress ionization in MS.[1]

Protocol A: Extraction from Plasma (High Sensitivity)
Reagents: Ethyl Acetate (EtOAc), 0.1% Formic Acid in Water.[1]

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

Internal Standard (IS): Add 10 µL of deuterated quinolone (e.g., PQS-d4 or Ciprofloxacin-d8)

at 1 µg/mL. Vortex for 10 sec.

Extraction: Add 500 µL of acidified Ethyl Acetate (0.1% acetic acid).
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Why Acidified? Acidification suppresses the ionization of the phenolic -OH and protonates

the nitrogen, but in LLE, neutral species often extract better.[1] However, for quinolones,

preventing chelation and ensuring consistent speciation is key. Acidified EtOAc often

improves recovery by disrupting protein binding.[1]

Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm.

Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

Concentration: Transfer the supernatant (organic layer) to a fresh glass vial. Evaporate to

dryness under nitrogen at 40°C.

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to

HPLC vial.

Protocol B: Direct Injection from Bacterial Media
(Screening)

Clarification: Centrifuge culture media at 10,000 x g for 10 mins.

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

Dilution: Dilute 1:1 with Methanol (to prevent adsorption to the vial).

Injection: Inject directly (suitable for HPLC-UV/FLD; use Protocol A for MS to avoid salt

buildup).

Instrumental Methodologies
Method 1: UHPLC-MS/MS (Quantitative Gold Standard)
System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo TQ-S Ionization: Electrospray

Ionization (ESI), Positive Mode (+).[1][2]

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex

C18.

Mobile Phase A: Water + 0.1% Formic Acid.[1]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.[1]

Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event

0.00 10 Initial Hold

1.00 10 Desalting

4.00 95 Elution of Analyte

5.00 95 Wash

5.10 10 Re-equilibration

| 7.00 | 10 | End |[1][2]

MS/MS Transitions (MRM):

Precursor Ion: 218.1 [M+H]⁺

Quantifier Product: 176.1 (Loss of propyl chain [-42 Da]) [Predicted]

Qualifier Product: 161.1 (Loss of propyl + methyl) [Predicted]

Collision Energy (CE): Optimization required (Start at 20 eV, ramp ±10 eV).

Method 2: HPLC-Fluorescence (Cost-Effective
Alternative)
System: Standard HPLC with FLD (e.g., Agilent 1260 Infinity).[1][2]

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

Mobile Phase: Isocratic 60% Phosphate Buffer (20 mM, pH 3.0) / 40% Acetonitrile.
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Note: Low pH suppresses silanol activity and stabilizes fluorescence.

Flow Rate: 1.0 mL/min.[1][3]

Detection: Excitation: 315 nm | Emission: 415 nm.

Retention Time: ~5-7 minutes.

Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate extraction and

detection method based on sample type and sensitivity needs.

Sample Source

Plasma / Serum
(High Protein)

Bacterial Media
(High Salt)

Liquid-Liquid Extraction
(Acidified EtOAc)

Remove Proteins If High Sensitivity Needed

Clarify & Dilute
(1:1 MeOH)

If High Conc. Expected

LC-MS/MS
(Trace Quant < 1 ng/mL)

HPLC-FLD
(Routine Quant > 10 ng/mL)

Data Analysis
(PK / Bioassay)
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Click to download full resolution via product page

Caption: Decision tree for 8-Methoxy-2-propyl-4-quinolinol analysis, optimizing for matrix

complexity and sensitivity.

Method Validation Parameters (Self-Validating
System)
To ensure the trustworthiness of your data, perform the following validation steps as per ICH

M10 guidelines.

Linearity: Construct a 6-point calibration curve (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

must be > 0.99.[1]

Recovery: Spike blank plasma at Low, Medium, and High QC levels. Compare peak area of

extracted samples vs. post-extraction spiked samples. Target: > 80%.

Matrix Effect (ME): Calculate ME% = (Area_post_extraction_spike / Area_neat_standard) x

100.[1]

Acceptance: 85-115%.[1][2] If ME < 85% (suppression), switch to Protocol A (LLE) or use

a Deuterated Internal Standard.

Carryover: Inject a blank solvent immediately after the highest standard (ULOQ).[1] Peak

area in blank should be < 20% of the LLOQ.[1]

Troubleshooting & Optimization
Peak Tailing: Quinolines interact with free silanols on silica columns.

Solution: Ensure the column is "End-capped" (e.g., BEH or Eclipse Plus). Add 10 mM

Ammonium Formate to the aqueous mobile phase to compete for silanol sites.[1]

Low Sensitivity:[1]

Solution: Check pH. Quinolones must be protonated for ESI+. Ensure mobile phase pH is

< 4.0.[1]
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Metal Contamination: Quinolines chelate iron (Fe³⁺) in stainless steel LC systems, causing

peak broadening.[1]

Solution: Add 5 µM EDTA to mobile phase A or use a PEEK-lined column/system if

available.[1][2]
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Disclaimer: This protocol is intended for Research Use Only (RUO). Users should perform their

own validation before applying this method to clinical samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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